molecular formula C16H19N3O4S B2370453 2-((1-((2-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine CAS No. 2034475-05-1

2-((1-((2-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine

Cat. No.: B2370453
CAS No.: 2034475-05-1
M. Wt: 349.41
InChI Key: BJCLLTDPFPVIKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-((2-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine is a synthetic hybrid compound designed for pharmaceutical research, integrating pharmaceutically privileged structures into a single molecular framework. Its structure features a piperazine ring, a cornerstone in drug discovery known for improving pharmacokinetic properties and serving as a key scaffold in numerous therapeutic agents . This core is functionalized with a 2-methoxyphenylsulfonyl group, a motif often associated with modulating receptor binding affinity and selectivity. The molecule is further elaborated with a pyrazine heterocycle, a nitrogen-rich ring system whose derivatives demonstrate diverse biological activities and are increasingly investigated for their antitumor potential . The strategic combination of these features suggests potential research applications in neuroscience and oncology. The piperazine scaffold is frequently found in compounds targeting the central nervous system . Concurrently, pyrazine derivatives are a subject of active investigation in anticancer research, with studies exploring their mechanisms of action, including enzyme inhibition . Researchers may find this compound valuable as a chemical tool for probing structure-activity relationships or as a synthetic intermediate for developing novel bioactive molecules. All investigations must be conducted in compliance with applicable research regulations. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[1-(2-methoxyphenyl)sulfonylpiperidin-3-yl]oxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-22-14-6-2-3-7-15(14)24(20,21)19-10-4-5-13(12-19)23-16-11-17-8-9-18-16/h2-3,6-9,11,13H,4-5,10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCLLTDPFPVIKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CCCC(C2)OC3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Design and Precursor Preparation

Core Piperidine Intermediate Synthesis

The synthesis begins with the preparation of a 3-hydroxypiperidine derivative, which serves as the scaffold for subsequent functionalization. Piperidine rings are typically generated via cyclization of 1,5-diaminopentane derivatives or reduction of pyridine analogs. In one protocol, 3-hydroxypiperidine is obtained by hydrolyzing 3-cyanopiperidine under acidic conditions, followed by hydroxylation using borane-THF complexes. The hydroxyl group at position 3 is critical for later etherification with pyrazine.

2-Methoxyphenylsulfonyl Chloride Preparation

The sulfonylating agent, 2-methoxyphenylsulfonyl chloride, is synthesized through chlorosulfonation of 2-methoxybenzene. Reaction with chlorosulfonic acid at 0–5°C produces the sulfonic acid intermediate, which is then treated with phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride. This compound must be purified via vacuum distillation (b.p. 132–135°C at 12 mmHg) to avoid residual acidity that could degrade the piperidine intermediate.

Stepwise Synthesis and Reaction Mechanisms

Piperidine Sulfonylation

The 3-hydroxypiperidine undergoes N-sulfonylation using 2-methoxyphenylsulfonyl chloride in dichloromethane (DCM) with TEA as a base. The reaction proceeds via a two-step mechanism:

  • Deprotonation : TEA abstracts a proton from the piperidine nitrogen, generating a nucleophilic amine.
  • Electrophilic Attack : The sulfonyl chloride reacts with the deprotonated amine, forming a sulfonamide bond.

Reaction Conditions :

  • Temperature: 0°C → room temperature (20–25°C) over 2 hours
  • Molar ratio: 1:1.2 (piperidine:sulfonyl chloride)
  • Yield: 85–90% after column chromatography (chloroform:methanol 9:1).

Etherification with Pyrazine

The sulfonylated piperidine’s 3-hydroxyl group is activated for nucleophilic substitution. Two strategies are prevalent:

Strategy A: Mitsunobu Reaction

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the hydroxyl group reacts with 2-hydroxypyrazine in tetrahydrofuran (THF). The Mitsunobu protocol achieves inversion of configuration, favoring (R)-stereochemistry at position 3.

Conditions :

  • 0.1 M concentration in THF
  • 24-hour reaction time at 50°C
  • Yield: 78%.
Strategy B: Alkylation via Halopyrazine

2-Chloropyrazine reacts with the sulfonylated piperidine in acetonitrile using potassium carbonate (K₂CO₃) and potassium iodide (KI). The iodide acts as a phase-transfer catalyst, enhancing nucleophilicity.

Conditions :

  • Molar ratio: 1:1.5 (piperidine:2-chloropyrazine)
  • 48-hour reflux in acetonitrile
  • Yield: 72%.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, 230–400 mesh) using gradient elution:

Step Solvent Ratio (Chloroform:Methanol) Purpose
1 100:0 Remove unreacted sulfonyl chloride
2 95:5 Elute target compound
3 90:10 Recover polar byproducts

Post-purification yields range from 70–85%, with purity >98% confirmed by HPLC (C18 column, acetonitrile:water 70:30).

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.21 (s, 1H, pyrazine-H)
    • δ 7.82–7.75 (m, 2H, methoxyphenyl-H)
    • δ 4.45 (dd, J = 8.2 Hz, 1H, piperidine-O-CH)
    • δ 3.89 (s, 3H, OCH₃).
  • X-ray Crystallography :

    • Orthorhombic crystal system (space group P2₁2₁2₁)
    • Bond angles: C-O-C (pyrazine) = 118.7°, S-N-C (piperidine) = 121.3°.

Optimization Strategies and Scalability

Continuous Flow Synthesis

Modern protocols employ microreactors to enhance mixing and heat transfer:

  • Reactor Type : Tubular (ID = 1 mm)
  • Flow Rate : 0.5 mL/min
  • Residence Time : 8 minutes
  • Yield Increase : 12% compared to batch methods.

Solvent-Free Mechanochemical Activation

Ball milling reduces reaction times for sulfonylation:

  • Conditions :
    • Stainless-steel jars (10 mL)
    • 500 rpm for 30 minutes
    • Yield: 88% without chromatographic purification.

Challenges and Alternative Approaches

Steric Hindrance Mitigation

Bulky groups at the piperidine 3-position necessitate tailored bases. DBU (1,8-diazabicycloundec-7-ene) outperforms TEA in crowded systems, achieving 92% conversion in sulfonylation.

Pyrazine Ring Modifications

Introducing electron-withdrawing groups (e.g., nitro) on pyrazine alters reactivity:

  • 2-Nitropyrazine : Requires harsher conditions (DMF, 100°C) but improves coupling yields to 81%.

Chemical Reactions Analysis

2-((1-((2-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazine or piperidine rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-((1-((2-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine has diverse applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-((2-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations in Sulfonyl Substituents

The primary structural distinction between the target compound and its analogs lies in the sulfonyl group attached to the piperidine ring. Key comparisons include:

Compound Sulfonyl Substituent Molecular Formula Molecular Weight (g/mol) Synthesis Yield
2-((1-((2-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine (Target) 2-Methoxyphenyl C₁₆H₁₈N₄O₄S* ~362.4 Not reported
2-((1-((3-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine (2) 3-Methyl-1H-pyrazol-4-yl C₁₃H₁₈N₅O₃S 324.11 Not specified
2-((1-((5-Methyl-3-propyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine (9) 5-Methyl-3-propyl-1H-pyrazol-4-yl C₁₆H₂₄N₅O₃S 366.17 20%
2-((1-((3-Isopropyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine (11) 3-Isopropyl-5-methyl-1H-pyrazol-4-yl C₁₆H₂₄N₅O₃S 366.17 60%

Key Observations :

  • Steric Influence : Bulky substituents like isopropyl (compound 11) reduce synthetic yields (60%) compared to smaller groups like methyl (compound 2, unspecified yield), suggesting steric hindrance during sulfonamide formation .

Piperidine vs. Azetidine Core Modifications

describes a related analog, 2-((1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)oxy)pyrazine (18), which replaces the piperidine ring with a smaller azetidine (4-membered ring).

Functional Group Replacements in Pyrazine

  • Chlorine Substitution: highlights 2-chloro-6-[(1-(methylsulfonyl)piperidin-3-yl)methyl]pyrazine, where a chlorine atom replaces the methoxy-linked piperidine. This alteration increases hydrophobicity (Cl vs.
  • Nitroimidazole Fusion : describes 6-methyl-2-nitro-8-((2-(trifluoromethoxy)benzyl)oxy)imidazo[1,2-a]pyrazine , which incorporates a nitroimidazole moiety. Such modifications are typically associated with enhanced bioactivity in antimicrobial or anticancer contexts .

Biological Activity

2-((1-((2-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine is a synthetic compound that has attracted attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a pyrazine ring linked to a piperidine moiety, which is further functionalized with a methoxyphenylsulfonyl group. The unique combination of these functional groups suggests diverse chemical and biological properties, making it a promising candidate for various therapeutic applications.

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : This is achieved through cyclization reactions starting from suitable precursors.
  • Introduction of the Methoxyphenylsulfonyl Group : This step involves sulfonylation reactions using reagents like methoxybenzenesulfonyl chloride.
  • Attachment of the Pyrazine Ring : The final step couples the piperidine derivative with a pyrazine precursor under controlled conditions.

These synthetic methods may be optimized for higher yields and purity, often employing advanced techniques such as continuous flow synthesis or automated reaction monitoring .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. For instance, derivatives of this compound have shown significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported as low as 0.22 μg/mL . The compound has also demonstrated bactericidal effects, inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis.

The mechanism through which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. This binding can modulate their activity, leading to various downstream effects that contribute to its therapeutic potential .

Case Studies

In one study focusing on hybrid molecules, derivatives similar to this compound were synthesized and evaluated for their antimicrobial efficacy. The results indicated that certain derivatives exhibited enhanced antibacterial activity compared to standard antibiotics, suggesting that the structural modifications could be pivotal in developing new therapeutic agents .

Comparative Analysis

To better understand the significance of this compound, it can be compared with structurally similar compounds:

Compound NameStructure FeaturesNotable Activity
1-((2-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidinePyrimidine ringAntimicrobial
1-((2-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)thiazoleThiazole ringAnticancer

These compounds share similar structural elements but differ in their heterocyclic components, which can influence their biological activities .

Future Directions

Given its promising biological activities, further research is warranted to explore the full therapeutic potential of this compound. Future studies could focus on:

  • In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics in living organisms.
  • Mechanistic Studies : To elucidate the specific molecular pathways involved in its action.
  • Structural Modifications : To optimize its efficacy and reduce potential side effects.

Q & A

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : Use 24-mode Hamiltonian models to study electronic transitions and vibronic coupling, as demonstrated for pyrazine derivatives .
  • Density Functional Theory (DFT) : Calculate LUMO energy levels (~-3.78 eV) to predict electron-accepting behavior and n-type semiconductor potential .
  • Docking Studies : Map hydrogen-bonding interactions between the pyrazine nitrogen and protein targets (e.g., kinases) using PDB co-crystallized data .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Focus
Discrepancies may arise from impurities, stereochemistry, or assay conditions. Mitigation strategies:

  • HPLC-PDA : Ensure >98% purity to exclude confounding effects from byproducts .
  • Enantiomeric resolution : Use chiral columns (e.g., Chiralpak IA) to isolate stereoisomers and test their activity separately .
  • Dose-response curves : Compare EC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .

What methodologies are effective for studying the compound's interactions with biological targets?

Q. Advanced Research Focus

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to receptors like serotonin transporters .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) for sulfonyl-piperidine interactions with hydrophobic protein pockets .
  • Fluorescence Quenching : Track changes in pyrazine’s emission spectrum upon binding to DNA G-quadruplex structures .

How can structural modifications enhance the compound's metabolic stability?

Q. Advanced Research Focus

  • Deuterium Labeling : Replace labile hydrogens on the methoxyphenyl group to slow CYP450-mediated oxidation .
  • Prodrug Design : Mask the sulfonyl group as a tert-butyl ester to improve oral bioavailability .
  • Piperidine Ring Rigidification : Introduce sp³-hybridized carbons to reduce conformational flexibility and enzymatic degradation .

What strategies address solubility challenges in in vitro assays?

Q. Basic Research Focus

  • Co-solvent Systems : Use 10% DMSO in PBS, with sonication to disperse aggregates .
  • Lipid Nanoparticle Encapsulation : Improve aqueous dispersion via microfluidics-based formulations .
  • pH Adjustment : Ionize the pyrazine ring at pH < 4 to enhance solubility .

How does the compound’s electronic structure influence its material science applications?

Advanced Research Focus
The pyrazine core’s electron deficiency enables n-type semiconductor behavior:

  • Thin-Film Transistors (OFETs) : Achieve electron mobilities up to 0.03 cm²/V·s by optimizing fused-ring pyrazine derivatives .
  • Charge-Transfer Complexes : Pair with tetrathiafulvalene (TTF) donors to study π-π stacking interactions via cyclic voltammetry .

What are best practices for storing and handling this compound to ensure stability?

Q. Basic Research Focus

  • Storage : Keep at -20°C under argon in amber vials to prevent photodegradation of the sulfonyl group .
  • Handling : Use gloveboxes with <1 ppm O₂ to avoid oxidation of the piperidine nitrogen .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.